molecular formula C6H11NOS B2355609 4-Methylthiobutyl isocyanate CAS No. 81687-70-9

4-Methylthiobutyl isocyanate

Cat. No.: B2355609
CAS No.: 81687-70-9
M. Wt: 145.22
InChI Key: FEFBZOLSXMBHIO-UHFFFAOYSA-N
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Description

4-Methylthiobutyl isocyanate is an organic compound with the chemical formula C7H13NOS. It is a colorless liquid with a pungent odor and is commonly used in the manufacturing of pesticides, herbicides, and fungicides. This compound is known for its reactivity and versatility in various chemical processes.

Scientific Research Applications

4-Methylthiobutyl isocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential as an insecticidal agent against pests like Spodoptera litura.

    Medicine: Studied for its anticancer properties, particularly its selective cytotoxicity against liver cancer cells.

    Industry: Utilized in the production of pesticides, herbicides, and fungicides.

Mechanism of Action

4-Methylthiobutyl isocyanate, also known as 1-isocyanato-4-methylsulfanylbutane, is a hydrolytic product from the plant Eruca sativa Thell . This compound has been studied for its potential anti-cancer effects .

Target of Action

The primary targets of this compound are cancer cells, including chemoresistant cancer initiating cells . It has shown selective cytotoxicity on liver cancer cells and has been used against 7,12-dimethylbenz[a]anthracene (DMBA) induced breast cancer .

Mode of Action

This compound interacts with its targets by inducing cell cycle arrest in the G2/M phase . It down-regulates the phosphorylation of S6 ribosomal protein in all tested breast cancer cell lines . It also reduces HER2 receptor levels in certain cell lines .

Biochemical Pathways

This compound affects the hypoxia and glycolytic pathways . It inhibits the up-regulation of glycolytic enzymes caused by DMBA . The hypoxia pathway was evaluated using RT-PCR and it was found that the 40 mg/kg doses of this compound statistically lowered the expression of HIF-1α . The Akt/mTOR signaling pathway was one of the major pathways involved in this compound-induced cell growth arrest .

Pharmacokinetics

Dose-dependent pharmacokinetic parameters were observed in rats given 10, 20, and 40 mg/kg oral doses of this compound . At the highest dose of 40 mg/kg, Cmax was 437.33 μg/ml and Tmax was 30 min, suggesting quick absorption and delayed elimination .

Result of Action

This compound effectively inhibits the proliferation of cancer cells irrespective of their receptor status . It induces apoptosis at lower concentrations (5–20 μM) and necrosis at higher concentrations (40 μM) . It also irreversibly inhibits the proliferative potential of cancer cells .

Safety and Hazards

Isocyanates are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again .

Biochemical Analysis

Biochemical Properties

4-Methylthiobutyl isocyanate interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the up-regulation of glycolytic enzymes caused by 7,12-dimethylbenz[a]anthracene (DMBA), a potent carcinogen . This suggests that this compound may play a role in regulating biochemical reactions related to glycolysis .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It has been found to induce growth arrest at the G2/M phase and apoptosis in all in vitro cancer models treated with it, including populations with cancer initiating characteristics . Furthermore, it has been shown to have a definite selectivity for cancer cells over normal liver cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It has been found to statistically lower the expression of Hypoxia-inducible factor 1-alpha (HIF-1α), a crucial regulator of the growing tumor’s response to hypoxia . The Akt/mTOR signaling pathway was one of the major pathways involved in this compound-induced cell growth arrest .

Temporal Effects in Laboratory Settings

Over time, this compound has shown significant effects on cellular function in laboratory settings. It has been found that loss of p53 function has only a temporal effect on the initiation of cell death, delaying rather than inhibiting .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In mice, orally applied this compound was well tolerated over 18 days of treatment for up to 50 mg/kg/day, the highest dose tested .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to reduce the levels of specific amino acids required for vital components of fast-growing cancer cells, including serine, arginine, alanine, asparagines, and glutamic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylthiobutyl isocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide, followed by treatment with phosgene. This method typically requires controlled conditions to ensure safety and efficiency .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This process is widely used due to its efficiency, although it poses safety hazards due to the toxicity of phosgene . Non-phosgene methods, such as the thermal decomposition of carbamates, are also being explored to mitigate these risks .

Chemical Reactions Analysis

Types of Reactions: 4-Methylthiobutyl isocyanate undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form corresponding amines and carbon dioxide.

    Substitution: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

    Oxidation and Reduction: Can be oxidized to form sulfoxides and sulfones, and reduced to form thiols.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under mild conditions with water or aqueous solutions.

    Substitution: Requires nucleophilic reagents like alcohols or amines, often under basic conditions.

    Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Employs reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Hydrolysis: Produces amines and carbon dioxide.

    Substitution: Forms urethanes and ureas.

    Oxidation: Yields sulfoxides and sulfones.

    Reduction: Results in thiols.

Comparison with Similar Compounds

    Allyl isothiocyanate: Found in mustard oil, known for its pungent flavor and antimicrobial properties.

    Phenyl isothiocyanate: Used in amino acid sequencing in the Edman degradation.

    Sulforaphane: Derived from glucoraphanin, known for its anticancer and antioxidant properties.

Uniqueness: 4-Methylthiobutyl isocyanate is unique due to its specific reactivity and applications in both industrial and scientific research. Its selective cytotoxicity against cancer cells and potential as an insecticidal agent highlight its versatility and importance in various fields .

Properties

IUPAC Name

1-isocyanato-4-methylsulfanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFBZOLSXMBHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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